molecular formula C11H11IN2O2 B2566067 2-Amino-3-(5-iodo-1H-indol-3-yl)propanoic acid CAS No. 15641-49-3

2-Amino-3-(5-iodo-1H-indol-3-yl)propanoic acid

Cat. No.: B2566067
CAS No.: 15641-49-3
M. Wt: 330.125
InChI Key: KZMSFQVSICYJHE-UHFFFAOYSA-N
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Description

2-Amino-3-(5-iodo-1H-indol-3-yl)propanoic acid is an indole derivative that features an amino group and an iodine atom attached to the indole ring. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry .

Mechanism of Action

Target of Action

The primary targets of 2-Amino-3-(5-iodo-1H-indol-3-yl)propanoic acid It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

The specific mode of action of This compound Indole derivatives are known to interact with their targets in a way that they show various biologically vital properties .

Biochemical Pathways

The biochemical pathways affected by This compound Indole derivatives are known to have a significant impact on cell biology , suggesting that they may affect various biochemical pathways.

Result of Action

The molecular and cellular effects of This compound It is known that indole derivatives have various biologically vital properties , suggesting that they may have significant molecular and cellular effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It is known that the compound should be stored at 2-8°c , suggesting that temperature may be an important environmental factor influencing its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(5-iodo-1H-indol-3-yl)propanoic acid typically involves the iodination of 2-Amino-3-(1H-indol-3-yl)propanoic acid. This can be achieved through electrophilic substitution reactions where iodine is introduced to the indole ring. Common reagents for this process include iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods for producing this compound on an industrial scale would likely involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5-iodo-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinonoid derivatives, while substitution reactions can yield various functionalized indole derivatives .

Scientific Research Applications

2-Amino-3-(5-iodo-1H-indol-3-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(1H-indol-3-yl)propanoic acid: Lacks the iodine atom, which may result in different biological activities.

    2-Amino-3-(5-bromo-1H-indol-3-yl)propanoic acid: Contains a bromine atom instead of iodine, which can lead to variations in reactivity and biological effects.

    2-Amino-3-(5-chloro-1H-indol-3-yl)propanoic acid: Contains a chlorine atom, offering different chemical and biological properties.

Uniqueness

The presence of the iodine atom in 2-Amino-3-(5-iodo-1H-indol-3-yl)propanoic acid makes it unique compared to other halogenated indole derivatives. Iodine’s larger atomic size and different electronic properties can influence the compound’s reactivity and interactions with biological targets, potentially leading to distinct pharmacological profiles .

Properties

IUPAC Name

2-amino-3-(5-iodo-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMSFQVSICYJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=CN2)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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